2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide
Overview
Description
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide is a complex organic compound that features a piperazine ring, an acetylphenyl group, and a benzothiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide typically involves multiple steps. One common route starts with the preparation of 4-acetylphenylpiperazine, which is then reacted with 2,1,3-benzothiadiazole-4-ylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group in the benzothiadiazole moiety can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 2-[4-(4-carboxyphenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide.
Reduction: Formation of 2-[4-(4-aminophenyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The benzothiadiazole moiety may also interact with nucleic acids, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[(2-methoxyethyl)carbamoyl]acetamide
- 4-(4-acetylphenyl)-1-(2-oxo-2-{[4-(1-piperidinyl)phenyl]amino}ethyl)piperazin-1-ium
Uniqueness
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide is unique due to the presence of the benzothiadiazole moiety, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic semiconductors.
Properties
IUPAC Name |
2-[4-(4-acetylphenyl)piperazin-1-yl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-14(26)15-5-7-16(8-6-15)25-11-9-24(10-12-25)13-19(27)21-17-3-2-4-18-20(17)23-28-22-18/h2-8H,9-13H2,1H3,(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTWQBSSAVDBTGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC4=NSN=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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